molecular formula C16H24BrN3 B13886174 1-(4-Bromo-2-(piperidin-1-yl)benzyl)piperazine

1-(4-Bromo-2-(piperidin-1-yl)benzyl)piperazine

Katalognummer: B13886174
Molekulargewicht: 338.29 g/mol
InChI-Schlüssel: ZNRSKLKPJSHNCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromo-2-(piperidin-1-yl)benzyl)piperazine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmacological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-(piperidin-1-yl)benzyl)piperazine typically involves the reaction of 4-bromo-2-(piperidin-1-yl)benzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Bromo-2-(piperidin-1-yl)benzyl)piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution Reactions: Products include azido, thiol, or alkoxy derivatives.

    Oxidation Reactions: Products include N-oxides or other oxidized forms.

    Reduction Reactions: Products include dehalogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-2-(piperidin-1-yl)benzyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including receptors and enzymes.

    Chemical Biology: It serves as a probe to study the mechanisms of action of piperazine derivatives in biological systems.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-2-(piperidin-1-yl)benzyl)piperazine involves its interaction with specific molecular targets such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-Chloro-2-(piperidin-1-yl)benzyl)piperazine
  • 1-(4-Fluoro-2-(piperidin-1-yl)benzyl)piperazine
  • 1-(4-Methyl-2-(piperidin-1-yl)benzyl)piperazine

Uniqueness

1-(4-Bromo-2-(piperidin-1-yl)benzyl)piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also be used as a handle for further functionalization, making this compound a versatile intermediate in synthetic chemistry.

Eigenschaften

Molekularformel

C16H24BrN3

Molekulargewicht

338.29 g/mol

IUPAC-Name

1-[(4-bromo-2-piperidin-1-ylphenyl)methyl]piperazine

InChI

InChI=1S/C16H24BrN3/c17-15-5-4-14(13-19-10-6-18-7-11-19)16(12-15)20-8-2-1-3-9-20/h4-5,12,18H,1-3,6-11,13H2

InChI-Schlüssel

ZNRSKLKPJSHNCH-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2=C(C=CC(=C2)Br)CN3CCNCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.